molecular formula C24H29NO5 B15376571 N-Fmoc-N-methyl-O-(3-methylbutyl)-L-Serine

N-Fmoc-N-methyl-O-(3-methylbutyl)-L-Serine

Cat. No.: B15376571
M. Wt: 411.5 g/mol
InChI Key: OQQMLMWTKXFVKW-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Fmoc-N-methyl-O-(3-methylbutyl)-L-Serine is a synthetic amino acid derivative extensively used in peptide synthesis and medicinal chemistry. The compound features three key modifications:

  • N-Fmoc protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group safeguards the α-amino group during solid-phase peptide synthesis (SPPS), enabling selective deprotection under basic conditions .
  • N-methylation: The methyl group on the nitrogen enhances metabolic stability and reduces hydrogen-bonding capacity, improving membrane permeability in peptide therapeutics .
  • O-(3-methylbutyl) side chain: This branched alkyl ether modifies steric bulk and lipophilicity, influencing solubility and peptide backbone conformation.

Properties

Molecular Formula

C24H29NO5

Molecular Weight

411.5 g/mol

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(3-methylbutoxy)propanoic acid

InChI

InChI=1S/C24H29NO5/c1-16(2)12-13-29-15-22(23(26)27)25(3)24(28)30-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21-22H,12-15H2,1-3H3,(H,26,27)/t22-/m0/s1

InChI Key

OQQMLMWTKXFVKW-QFIPXVFZSA-N

Isomeric SMILES

CC(C)CCOC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)CCOCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of key Fmoc-protected serine derivatives:

Compound Protecting Groups Molecular Formula Molecular Weight (g/mol) Key Properties Applications
N-Fmoc-N-methyl-O-(3-methylbutyl)-L-Serine N-Fmoc, N-Me, O-(3-methylbutyl) Not explicitly listed ~400 (estimated) Enhanced lipophilicity; moderate steric hindrance Peptide drug design, membrane-permeable probes
N-Fmoc-O-tert-butyl-L-serine N-Fmoc, O-tBu C₂₂H₂₅NO₅ 383.43 Acid-labile protection (cleaved with TFA); high solubility in organic solvents SPPS, glycopeptide synthesis
N-Fmoc-O-ethyl-L-serine N-Fmoc, O-Et C₂₀H₂₁NO₅ 355.38 Moderate stability; lower steric bulk compared to tBu Flexible peptide backbone engineering
N-Fmoc-O-trityl-L-serine N-Fmoc, O-Trityl C₃₉H₃₃NO₄ 603.69 Acid-sensitive; extreme steric hindrance Orthogonal protection strategies
N-Fmoc-O-(tetraacetyl-mannosyl)-L-serine N-Fmoc, O-glycosyl C₃₃H₃₇NO₁₄ 683.64 Carbohydrate conjugation; enzymatic or acidic deprotection Glycopeptide vaccines, bioconjugation
N-Fmoc-N-methyl-O-tert-butyl-L-serine N-Fmoc, N-Me, O-tBu C₂₃H₂₇NO₅ 397.47 Combines N-methylation (stability) with tBu protection (acid-labile cleavage) Bioactive peptide libraries

Key Research Findings

Stability and Deprotection
  • O-(3-methylbutyl) : Expected to exhibit greater stability than O-Et but less than O-tBu under acidic conditions. Cleavage may require stronger acids (e.g., HCl/dioxane) compared to TFA-sensitive O-tBu .
  • N-Fmoc Group : Removed with 20% piperidine in DMF, consistent across all analogs .
Physicochemical Properties
  • Lipophilicity : O-(3-methylbutyl) increases logP compared to O-Et or O-tBu, enhancing blood-brain barrier penetration in therapeutic peptides.
  • Solubility : Branched alkyl chains reduce aqueous solubility, necessitating polar aprotic solvents (e.g., DMF, DCM) for SPPS .

Q & A

Q. What are the critical steps in synthesizing N-Fmoc-N-methyl-O-(3-methylbutyl)-L-Serine to ensure high purity and yield?

  • Methodological Answer: Synthesis involves sequential protection of the amino and hydroxyl groups. The Fmoc group is introduced to protect the amine, while the 3-methylbutyl ether safeguards the hydroxyl group. Key steps include:
  • Amino Protection: React L-serine with Fmoc-Cl (9-fluorenylmethyl chloroformate) under alkaline conditions (pH 8–9) to form the Fmoc-protected intermediate.
  • N-Methylation: Use methyl iodide in the presence of a base (e.g., NaH) to methylate the α-amino group.
  • Hydroxyl Protection: Etherify the hydroxyl group with 3-methylbutyl bromide using a mild base (e.g., K₂CO₃) in anhydrous DMF.
  • Purification: Employ reverse-phase HPLC with a C18 column and a methanol/water gradient to isolate the product (>97% purity). Recrystallization from ethyl acetate/hexane can further enhance purity .

Q. How do the methyl and 3-methylbutyl groups influence solubility and stability during peptide synthesis?

  • Methodological Answer: The N-methyl group reduces hydrogen-bonding capacity, improving solubility in organic solvents like DCM or DMF, which is critical for solid-phase peptide synthesis (SPPS). The 3-methylbutyl ether enhances steric protection of the hydroxyl group, preventing unintended side reactions (e.g., β-elimination) during acidic or basic deprotection steps. However, the bulky 3-methylbutyl group may reduce coupling efficiency in automated SPPS due to steric hindrance, necessitating optimized activation reagents (e.g., HATU) .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer:
  • Chiral Purity: Use chiral HPLC with a cellulose-based column and a hexane/isopropanol mobile phase to resolve enantiomeric impurities (<0.5% D-isomer) .
  • Structural Confirmation: ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to verify methyl (δ 1.0–1.5 ppm) and Fmoc aromatic protons (δ 7.2–7.8 ppm). ESI-MS or MALDI-TOF confirms molecular weight (expected [M+H]⁺ ~463.5 Da) .
  • Thermal Stability: Differential scanning calorimetry (DSC) to assess decomposition temperature (>200°C) .

Advanced Research Questions

Q. How can coupling efficiency be optimized in SPPS when using sterically hindered derivatives like this compound?

  • Methodological Answer:
  • Activators: Replace standard HBTU with HATU or PyAOP for stronger activation of the carboxyl group.
  • Coupling Time: Extend reaction time to 2–4 hours (vs. 30–60 minutes for standard residues).
  • Double Coupling: Perform sequential couplings with fresh reagents to ensure >95% incorporation.
  • Microwave Assistance: Use microwave irradiation (50°C, 20 W) to accelerate reaction kinetics .

Q. How should researchers address contradictions between theoretical and observed molecular weights or stereochemical outcomes?

  • Methodological Answer:
  • Byproduct Analysis: Use LC-MS to detect truncated peptides or deletion sequences. Adjust resin swelling (e.g., DCM pre-swelling) to improve reagent diffusion.
  • Chiral Integrity: If enantiomeric excess is compromised, re-examine the alkylation step (e.g., racemization during hydroxyl protection). Employ low-temperature (-20°C) conditions to minimize racemization .
  • Data Cross-Validation: Correlate NMR data (e.g., NOESY for spatial configuration) with X-ray crystallography if crystalline derivatives are obtainable .

Q. What strategies mitigate side reactions during the deprotection of this compound in peptide chains?

  • Methodological Answer:
  • Acid Sensitivity: Avoid prolonged exposure to TFA (trifluoroacetic acid) during resin cleavage, as the 3-methylbutyl group may undergo partial hydrolysis. Use scavengers (e.g., triisopropylsilane) to stabilize the ether linkage.
  • Base Compatibility: Use piperidine (20% in DMF) for Fmoc removal, but limit exposure to <10 minutes to prevent β-elimination of the serine side chain .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.